2-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one
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Overview
Description
2-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with isoquinoline: The oxadiazole intermediate is then coupled with an isoquinoline derivative through a condensation reaction.
Substitution reactions: The final product is obtained by introducing the ethyl and methyl substituents on the phenyl rings through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl rings or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one: A structural isomer with similar properties but different substitution patterns.
2-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-1,2-dihydroisoquinolin-1-one: A compound with a thiadiazole ring instead of an oxadiazole ring, leading to different chemical and biological properties.
Uniqueness
2-(4-Ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of the oxadiazole ring
Properties
Molecular Formula |
C26H21N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
InChI |
InChI=1S/C26H21N3O2/c1-3-18-10-14-20(15-11-18)29-16-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)19-12-8-17(2)9-13-19/h4-16H,3H2,1-2H3 |
InChI Key |
MBXLKBLTVDWBJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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